2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The methoxyphenoxy group can be synthesized by reacting 4-methoxyphenol with an appropriate halogenated compound under basic conditions.
Indolinone Formation: The indolinone moiety can be prepared through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the indolinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the indolinone moiety can be reduced to form an alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide: Contains a chloro group instead of a methoxy group.
Uniqueness
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness may make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20-16-8-3-13(9-12(16)10-18(20)22)19-17(21)11-24-15-6-4-14(23-2)5-7-15/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECQOVIVAOFOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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